Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an amino group at the 3-position and a methyl ester group at the 2-position of the pyridine ring . It is used in various scientific research applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been observed that the compound has an inhibitory effect on certain biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with a furan derivative in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time . The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar structure with a thieno ring instead of a furo ring.
Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate: Similar structure but with different ring fusion.
Uniqueness
Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties . Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRMGFASHDVXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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